Cas no 50673-96-6 (3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)-)

50673-96-6 structure
Product Name:3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)-
3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)- Properties
Names and Identifiers
-
- 3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)-
- 4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione
- dopamine quinone
- 4-(2-Aminoethyl)-3,5-cyclohexadiene-1,2-dione
- DOQ
- SCHEMBL12023988
- 4-(2-Azanylethyl)cyclohexa-3,5-diene-1,2-dione
- 3,5-Cyclohexadiene-1,2-dione, 4-(2-aminoethyl)-
- 50673-96-6
- DTXSID20198716
- Dopamine O-quinone
- Dopaminoquinone
- Q27144822
- 4-(2-Aminoethyl)-O-benzoquinone
- CF3WT5K23D
- C17755
- 4-(2-Aminoethyl)-1,2-benzoquinone
- CHEBI:74684
-
- InChIKey: PQPXZWUZIOASKS-UHFFFAOYSA-N
- Inchi: InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2
- SMILES: C1=CC(=O)C(=O)C=C1CCN
Computed Properties
- Exact Mass: 151.06337
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 2
- Monoisotopic Mass: 151.063
- Heavy Atom Count: 11
- Complexity: 251
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.8
- Tautomer Count: 3
- Surface Charge: 0
- Topological Polar Surface Area: 60.2A^2
Experimental Properties
- PSA: 60.16
- Refractive Index: 1.551
- Boiling Point: 296.8°C at 760 mmHg
- Flash Point: 133.3°C
- Density: 1.206
3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)- Suppliers
JU SHENG HUA XUE YAN JIU YUAN
(CAS:50673-96-6)
MR./MRS.:CHEN PAN
Phone:18064118002
Email:1400838822@qq.com
3,5-Cyclohexadiene-1,2-dione,4-(2-aminoethyl)- Related Literature
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Qin Mu,Hu Xu,Yan Li,Shijian Ma,Xinhua Zhong Analyst 2014 139 93
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Depeng Kong,Fanyong Yan,Yunmei Luo,Yinyin Wang,Li Chen,Fenghai Cui Anal. Methods 2016 8 4736
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Guy N. L. Jameson,Jie Zhang,Reginald F. Jameson,Wolfgang Linert Org. Biomol. Chem. 2004 2 777
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Neha Thakur,Akansha Chaturvedi,Debaprasad Mandal,Tharamani C. Nagaiah Chem. Commun. 2020 56 8448
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